REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([OH:13])=O>C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([Cl:3])=[O:13]
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Name
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Quantity
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3.5 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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0.85 g
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Type
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reactant
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Smiles
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ClC1=C(SC=C1)C(=O)O
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition the solution
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Type
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TEMPERATURE
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Details
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was refluxed for 3 hours
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Duration
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3 h
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Name
|
|
Type
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product
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Smiles
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ClC1=C(SC=C1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |